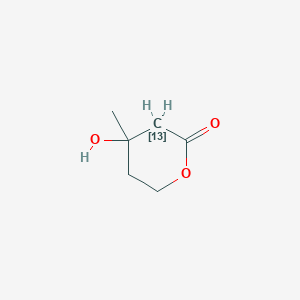

Mevalonolactone-2-13C

CAS No.: 53771-22-5

Cat. No.: VC3853352

Molecular Formula: C6H10O3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53771-22-5 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | 4-hydroxy-4-methyl(313C)oxan-2-one |

| Standard InChI | InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 |

| Standard InChI Key | JYVXNLLUYHCIIH-AZXPZELESA-N |

| Isomeric SMILES | CC1(CCOC(=O)[13CH2]1)O |

| SMILES | CC1(CCOC(=O)C1)O |

| Canonical SMILES | CC1(CCOC(=O)C1)O |

Introduction

Chemical Identity and Structural Characteristics

Mevalonolactone-2-13C is a lactone derivative of mevalonic acid, selectively labeled with a stable carbon-13 isotope at the second carbon position. Its molecular formula is , with a molecular weight of 131.13 g/mol . The compound exists as a solid at room temperature, with a melting point of 28°C and a boiling point of 150°C at 5 mmHg . Its isotopic purity exceeds 99 atom % , ensuring minimal interference from natural isotopic abundances in tracer studies .

Table 1: Physicochemical Properties of Mevalonolactone-2-13C

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 131.13 g/mol |

| Isotopic Purity | ≥99 atom % |

| Melting Point | 28°C |

| Boiling Point | 150°C at 5 mmHg |

| Flash Point | 113°C (closed cup) |

Biosynthesis and Metabolic Pathways

The mevalonate pathway begins with acetyl-CoA, which undergoes condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonic acid, which is subsequently lactonized to mevalonolactone . Mevalonolactone-2-13C serves as a tracer to monitor carbon flow through this pathway, particularly in studies of isoprenoid biosynthesis. In liverwort cell cultures, [2-]mevalonolactone was incorporated into sesquiterpenes, confirming hydride shifts and hydroxylation patterns during cadalene synthesis .

Key Enzymatic Steps:

-

HMG-CoA Synthase: Condenses acetyl-CoA with acetoacetyl-CoA.

-

HMG-CoA Reductase: Rate-limiting step producing mevalonic acid.

-

Mevalonate Kinase: Phosphorylates mevalonic acid for subsequent conversions.

Analytical Applications in Metabolic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The label at position 2 allows non-destructive tracking of mevalonate-derived metabolites. In Heteroscyphus planus cell cultures, -NMR revealed that [2-]mevalonolactone contributed to the C-2 and C-4 positions of 7-methoxy-1,2-dihydrocadalene, demonstrating 1,2-hydride shifts during biosynthesis .

Metabolic Flux Analysis (MFA)

-MFA quantifies carbon redistribution in metabolic networks. In engineered Escherichia coli, mevalonolactone-2-13C tracing identified acetyl-CoA and NADPH as critical nodes for mevalonate overproduction. The strain achieved a mevalonate yield of 22% (C-mol/C-mol) from glucose, with reduced TCA cycle activity and enhanced transhydrogenase-mediated NADPH recycling .

Table 2: Metabolic Flux Distribution in E. coli MVA Production

| Pathway | Flux (mmol/gDCW/h) |

|---|---|

| Glycolysis | 12.4 |

| Pentose Phosphate Pathway | 3.8 |

| TCA Cycle | 1.2 |

| Mevalonate Synthesis | 1.84 |

Industrial and Pharmaceutical Relevance

Cholesterol-Lowering Therapeutics

Statins inhibit HMG-CoA reductase, mimicking mevalonolactone’s feedback regulation. Isotopic studies using mevalonolactone-2-13C have clarified statin pharmacodynamics, revealing compensatory mechanisms like increased LDL receptor expression .

Microbial Metabolic Engineering

In Saccharomyces cerevisiae, -MFA guided the overexpression of acetyl-CoA synthetase and NAD kinase, boosting mevalonate titers by 40% . Similar approaches in Corynebacterium glutamicum improved precursor availability for terpenoid production.

Comparative Analysis with Other Isotopologues

Mevalonolactone-2-13C differs from its 1- counterpart in labeling position, which affects metabolic tracing resolution. For example, in the mevalonate pathway, the C-2 label persists through isopentenyl pyrophosphate (IPP) synthesis, whereas the C-1 label is lost during decarboxylation .

Table 3: Isotopologue-Specific Applications

| Isotopologue | Preferred Application |

|---|---|

| Mevalonolactone-1-13C | Early pathway steps (HMG-CoA → mevalonate) |

| Mevalonolactone-2-13C | Late pathway steps (IPP synthesis) |

| Mevalonolactone-1,2-13C2 | Full pathway mapping |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume